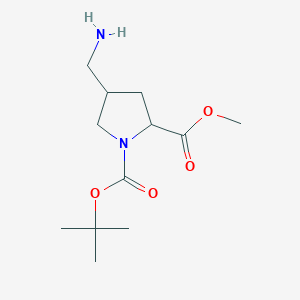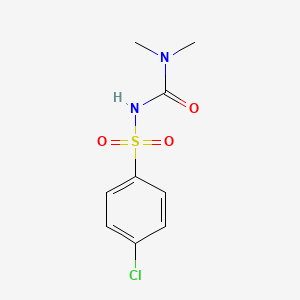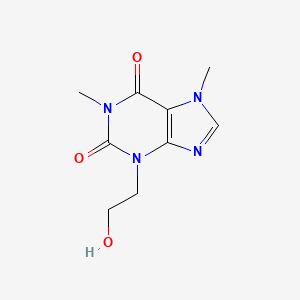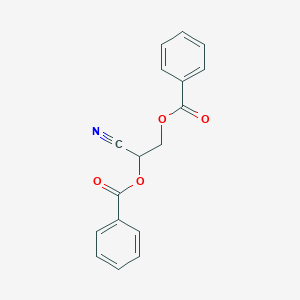
1-Cyanoethane-1,2-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanoethane-1,2-diyl dibenzoate is an organic compound with the molecular formula C16H14O4. It is also known by other names such as ethylene glycol dibenzoate and glycol dibenzoate. This compound is characterized by the presence of two benzoyl groups attached to an ethylene glycol backbone, with a cyano group at one end. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyanoethane-1,2-diyl dibenzoate can be synthesized through the esterification of ethylene glycol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors with efficient mixing and temperature control to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is common to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyanoethane-1,2-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
1-Cyanoethane-1,2-diyl dibenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and compatibility with various materials.
Mécanisme D'action
The mechanism of action of 1-cyanoethane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its cyano group can participate in nucleophilic addition reactions, while the benzoyl groups can undergo electrophilic aromatic substitution. The overall reactivity of the compound is influenced by the electronic and steric effects of its functional groups.
Comparaison Avec Des Composés Similaires
1-Cyanoethane-1,2-diyl dibenzoate can be compared with other similar compounds such as:
Ethylene glycol dibenzoate: Similar in structure but lacks the cyano group.
Diethylene glycol dibenzoate: Contains an additional ethylene glycol unit.
Propylene glycol dibenzoate: Contains a propylene glycol backbone instead of ethylene glycol.
The uniqueness of this compound lies in its cyano group, which imparts distinct reactivity and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
84348-15-2 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
(2-benzoyloxy-2-cyanoethyl) benzoate |
InChI |
InChI=1S/C17H13NO4/c18-11-15(22-17(20)14-9-5-2-6-10-14)12-21-16(19)13-7-3-1-4-8-13/h1-10,15H,12H2 |
Clé InChI |
LKIMWUXHYSHMQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C#N)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)


![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)
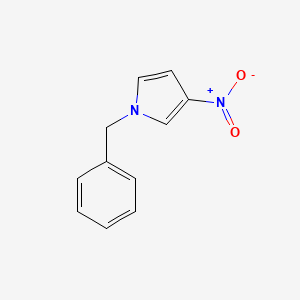
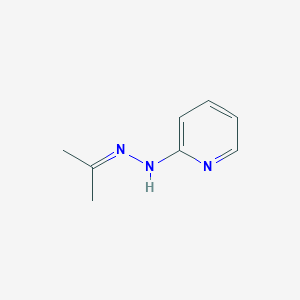
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)

